3-(Pyridin-1-ium-1-yl)propane-1-sulfonate
CAS No.: 1547-17-7
Cat. No.: VC0073497
Molecular Formula: C8H11NO3S
Molecular Weight: 201.245
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1547-17-7 |
---|---|
Molecular Formula | C8H11NO3S |
Molecular Weight | 201.245 |
IUPAC Name | 3-pyridin-1-ium-1-ylpropane-1-sulfonate |
Standard InChI | InChI=1S/C8H11NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
SMILES | C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] |
Introduction
Chemical Structure and Properties
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate features a pyridinium ring connected to a propane chain that terminates with a sulfonate group. This structural arrangement creates a compound with unique chemical and physical properties that contribute to its utility in scientific applications. The compound exists as a zwitterion, with the positive charge on the pyridinium nitrogen balanced by the negative charge on the sulfonate group.
The molecular formula of this compound is C8H11NO3S, with a precise molecular weight of 201.24 g/mol . Its structure can be represented using the SMILES notation: [O-]S(=O)(=O)CCC[N+]1=CC=CC=C1, which describes the arrangement of atoms and bonds in the molecule . This chemical configuration is essential for understanding its reactivity patterns and interactions with biological systems.
Physical Characteristics
The physical properties of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate determine its behavior under different conditions and influence its applications in research settings. The compound is characterized by its high stability and specific melting point.
Property | Value |
---|---|
Physical State | Solid at room temperature |
Melting Point | 275.0°C |
Appearance in Solution | Clear (10% in water) |
Water Content | 1% maximum |
Solubility | Highly water-soluble |
These physical characteristics make the compound suitable for various laboratory applications, particularly in aqueous environments that mimic physiological conditions .
Chemical Identifiers and Nomenclature
For research purposes, accurate identification of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate is facilitated through various standardized chemical identifiers. These identifiers enable consistent recognition across different scientific databases and literature sources.
Standard Identifiers
The following table presents the key chemical identifiers for 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate:
Identifier Type | Value |
---|---|
CAS Registry Number | 15471-17-7 |
Molecular Formula | C8H11NO3S |
Molecular Weight | 201.24 g/mol |
MDL Number | MFCD00064468 |
InChI Key | REEBJQTUIJTGAL-UHFFFAOYSA-N |
PubChem CID | 84929 |
IUPAC Name | 3-pyridin-1-ium-1-ylpropane-1-sulfonate |
Scientific Research Applications
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate has found applications across multiple scientific disciplines due to its unique chemical properties and interactions with biological systems. Its versatility makes it valuable in various research contexts.
Biochemical Research
In biochemical research, 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate demonstrates significant utility due to its ability to form stable complexes with biomolecules such as DNA and proteins. This property enables it to participate in various biochemical assays and experimental procedures. Its stability under physiological conditions further enhances its applicability in biological research settings.
The compound may function as a buffer in biochemical assays, contributing to the maintenance of stable pH conditions necessary for accurate experimental measurements. Its interaction with DNA and proteins suggests potential applications in studies investigating nucleic acid-protein interactions and other molecular biology techniques.
Pharmaceutical and Medicinal Chemistry
The presence of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate in pharmaceutical research databases suggests its relevance to drug discovery and development processes. The compound may serve as a building block for more complex molecules with pharmacological activity or as a research tool in pharmaceutical studies.
The compound's stability and potential interactions with biological macromolecules could make it valuable in drug delivery systems, where it might enhance the bioavailability of therapeutic agents. Its low toxicity profile, as inferred from its use in biological research, further supports its potential utility in pharmaceutical applications .
Parameter | Specification |
---|---|
Purity | 99% minimum |
HPLC Purity | 98.5% minimum |
Appearance in Solution | Clear solution (10% in water) |
Water Content | 1% maximum |
These specifications ensure the reliability and reproducibility of experimental results when using this compound in research settings .
Package Size | Price (as of April 2025) |
---|---|
50 g | 634.60 SEK |
250 g | 2913.37 SEK |
Biological Activity and Interactions
The biological activity of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate is linked to its chemical structure and ability to interact with various biological macromolecules. These interactions determine its potential effects in biological systems and its utility in biomedical research.
Interactions with Biomolecules
The compound's structure enables specific interactions with biomolecules through multiple mechanisms:
These interaction modes contribute to the compound's ability to form stable complexes with DNA and proteins, a property that underlies many of its applications in biochemical research.
Structure-Activity Relationships
Understanding the relationship between the structure of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate and its various activities provides insight into its function and potential modifications for enhanced performance in specific applications.
Key Structural Features
The biological and chemical activities of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate can be attributed to several key structural features:
These structural elements work in concert to determine the compound's behavior in various chemical and biological contexts .
Comparative Analysis
Comparing 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate with structurally related compounds provides context for understanding its unique properties and applications.
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